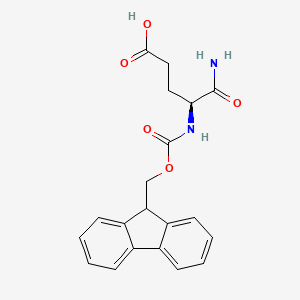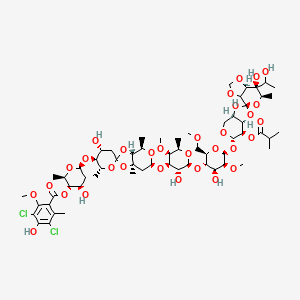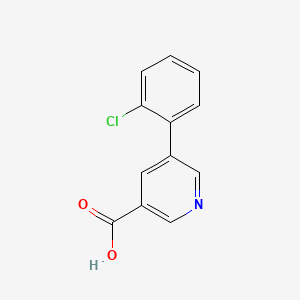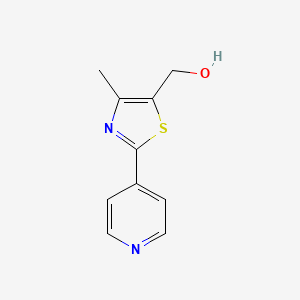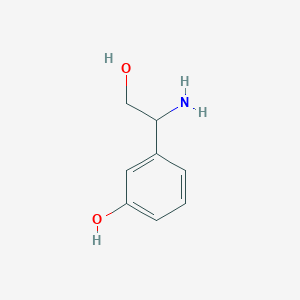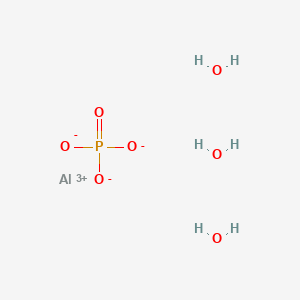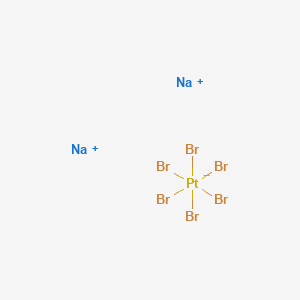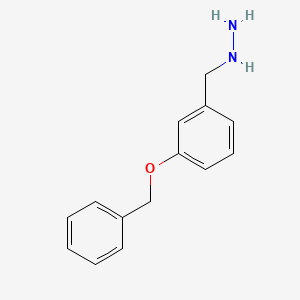
8-Chlor-6-methoxychinolin
Übersicht
Beschreibung
8-Chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is also known by its IUPAC name, 8-chloro-6-methoxyquinoline .
Synthesis Analysis
The synthesis of 8-Chloro-6-methoxyquinoline involves the reaction of 8-chloro-6-hydroxyquinoline with iodomethane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is stirred at room temperature overnight, and the product is extracted with dichloromethane (CH2Cl2) after the addition of water .
Molecular Structure Analysis
The molecular structure of 8-Chloro-6-methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a double-ring structure and is an essential segment of both natural and synthetic compounds .
Physical And Chemical Properties Analysis
8-Chloro-6-methoxyquinoline has a melting point of 58-60 °C . It is very slightly soluble in water (0.25 g/L at 25 ºC) . The compound has a density of 1.267±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
8-Chlor-6-methoxychinolin: wurde als eine Verbindung mit signifikanten antimikrobiellen Eigenschaften identifiziert . Seine Struktur ermöglicht die Synthese von Derivaten, die gegen ein breites Spektrum mikrobieller Krankheitserreger wirken können. Die Chlor- und Methoxygruppen tragen zu seiner Fähigkeit bei, die mikrobielle DNS-Synthese zu stören, was es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht.
Krebsforschung
Die Forschung hat gezeigt, dass Chinolinderivate vielversprechende Antitumoraktivitäten aufweisen . Das Vorhandensein der Chlor- und Methoxysubstituenten in This compound kann seine Zytotoxizität gegenüber Krebszellen verstärken. Es dient als Gerüst für die Synthese neuartiger Verbindungen, die auf ihre Wirksamkeit bei der Hemmung des Tumorwachstums und der Proliferation getestet werden können.
Studien zu Alzheimer-Krankheit
Die Derivate der Verbindung wurden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer untersucht . Die Fähigkeit von This compound, die Blut-Hirn-Schranke zu überwinden, macht es zu einem attraktiven Molekül für die Entwicklung von Medikamenten, die neurologische Pfade modulieren können, die an der Alzheimer-Krankheit beteiligt sind.
Antifungal Wirkungen
This compound: und seine Derivate haben eine antifungale Aktivität gezeigt, insbesondere gegen Stämme wie Aspergillus niger und Trichophyton mentagrophytes . Dies deutet auf seine Verwendung bei der Entwicklung von Antimykotika hin, die besonders nützlich in landwirtschaftlichen Umgebungen sein könnten, um Nutzpflanzen vor Pilzpathogenen zu schützen.
Industrielle Chemie
Im Bereich der industriellen Chemie wird This compound als Vorläufer in verschiedenen Syntheseverfahren eingesetzt . Seine Reaktivität ermöglicht die Herstellung komplexer Moleküle, die bei der Entwicklung von Materialien und Chemikalien mit spezifischen gewünschten Eigenschaften verwendet werden.
Medizinische Chemie
Als vielseitige heterozyklische Verbindung spielt This compound eine entscheidende Rolle in der medizinischen Chemie. Es wird als Baustein für die Synthese von Verbindungen mit einem breiten Spektrum pharmakologischer Aktivitäten verwendet, darunter antibakterielle, antivirale und kardiovaskuläre Wirkungen . Dies unterstreicht seine Bedeutung in der Wirkstoffforschung und -entwicklung.
Safety and Hazards
The safety information for 8-Chloro-6-methoxyquinoline indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, such as 8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
For instance, 8-Hydroxyquinoline and its analogs, when mixed with copper, have been shown to inhibit proteasomal activity and proliferation in cultured human cancer cells .
Biochemical Pathways
It is known that compounds containing the 8-hydroxyquinoline moiety can act as potential building blocks for various pharmacologically active scaffolds .
Pharmacokinetics
It is known that the compound has a molecular weight of 19363 , which may influence its bioavailability.
Result of Action
It is suggested that the compound may have therapeutic value and could act as a lead for the development of drugs against numerous diseases, including cancer .
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature may play a role in its stability.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 8-Chloro-6-methoxyquinoline are not well-studied. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the quinoline derivative .
Cellular Effects
Some quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 8-Chloro-6-methoxyquinoline in laboratory settings. Studies on the stability, degradation, and long-term effects on cellular function of this compound in in vitro or in vivo studies are needed .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
8-chloro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLOGWJGGBMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609425 | |
| Record name | 8-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796851-15-5 | |
| Record name | 8-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

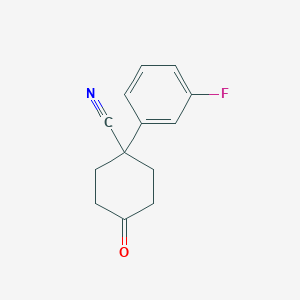
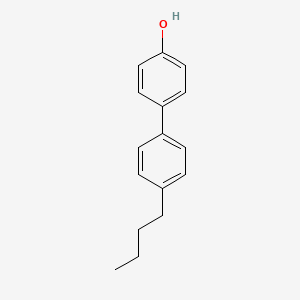
![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)
![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)

